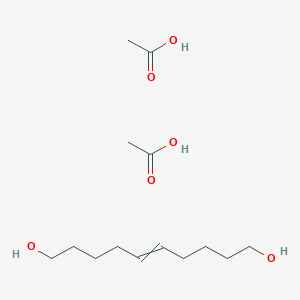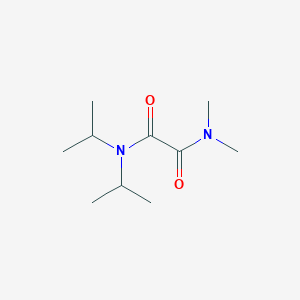
Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- is a chemical compound with a complex molecular structure. It contains a total of 33 bonds, including 13 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic)
Análisis De Reacciones Químicas
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding amides or carboxylic acids, while reduction could yield primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- has several scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or biochemical studies. In industry, it could be used in the production of polymers, coatings, or other materials requiring specific chemical properties .
Mecanismo De Acción
The mechanism of action of Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound’s tertiary amide groups may allow it to form hydrogen bonds or other interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research .
Comparación Con Compuestos Similares
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- can be compared with other similar compounds, such as N,N-dimethyl-1,2-ethanediamine and N,N-dimethyl-1,2-ethylenediamine These compounds share similar structural features but differ in their specific chemical properties and applications
Propiedades
Número CAS |
183851-29-8 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-N',N'-di(propan-2-yl)oxamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)12(8(3)4)10(14)9(13)11(5)6/h7-8H,1-6H3 |
Clave InChI |
IYMZIEYDQOKZTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
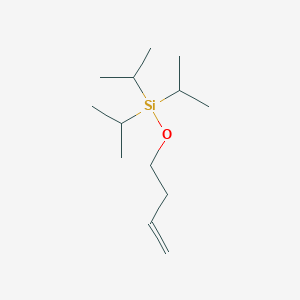
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)

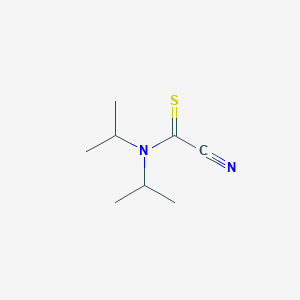

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
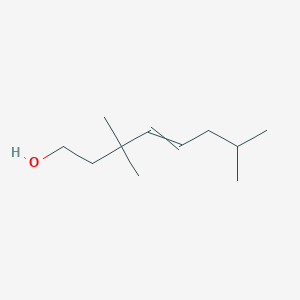
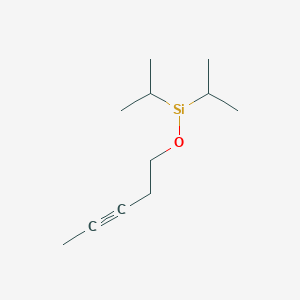
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)

